

Galactonic Acid: A Versatile Excipient in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Galactonic acid*

Cat. No.: *B078924*

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Introduction

Galactonic acid, a sugar acid derived from galactose, is emerging as a promising and versatile excipient in the pharmaceutical industry. Its inherent biocompatibility, water solubility, and chemical functionality make it a valuable component in various dosage forms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **galactonic acid** and its salts in pharmaceutical formulations.

Galactonic acid can be utilized in multiple capacities, including as a drug salt counterion, a pH modifier, a stabilizer, and a component in drug delivery systems. Its salts, such as calcium and sodium galactonate, also offer unique properties beneficial for formulation development.

Physicochemical Properties of Galactonic Acid

A comprehensive understanding of the physicochemical properties of **galactonic acid** is crucial for its effective application in pharmaceutical formulations.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₇	[1]
Molecular Weight	196.16 g/mol	[1]
Appearance	Solid	[1]
Melting Point	133 - 136 °C	[1]
pKa	3.35 (Predicted)	N/A
Water Solubility	Freely soluble	N/A
Alcohol Solubility	Slightly soluble	N/A
Ether & Other Organic Solvents	Insoluble	N/A

Applications in Pharmaceutical Formulations As a Drug Salt Counterion

Galactonic acid can be used to form salts with basic active pharmaceutical ingredients (APIs). The formation of a galactonate salt can significantly modify the physicochemical properties of the parent drug, potentially improving its solubility, stability, and bioavailability.

Protocol: Preparation and Characterization of a Drug-Galactonate Salt

Objective: To prepare a galactonate salt of a basic API and characterize its fundamental properties.

Materials:

- Basic Active Pharmaceutical Ingredient (API)
- **D-Galactonic acid**
- Solvent (e.g., ethanol, methanol, water, or a mixture)
- Anti-solvent (if required for precipitation)

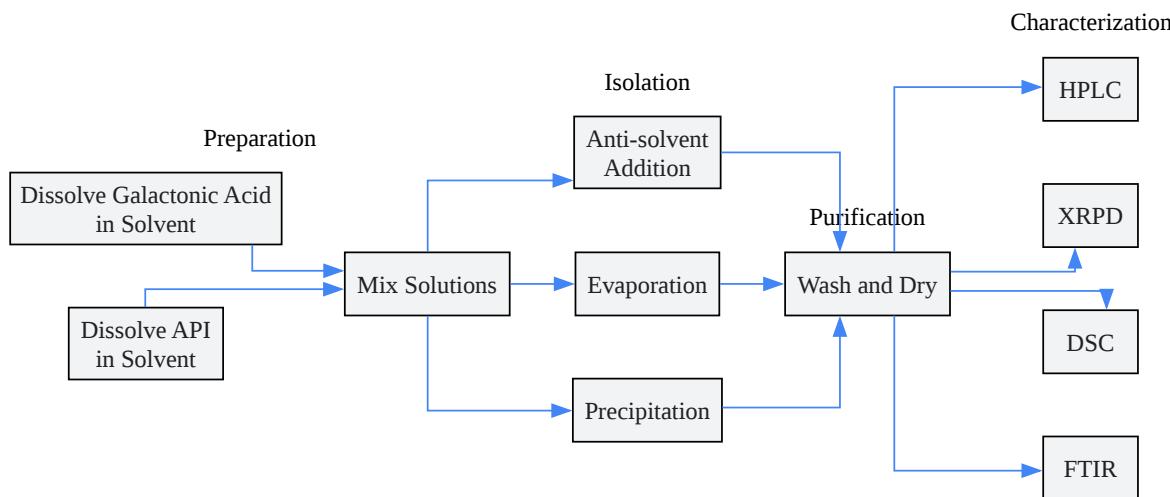
- Stirring plate and magnetic stirrer
- Rotary evaporator
- Analytical balance
- pH meter
- Filtration apparatus
- Characterization equipment: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC)

Methodology:

- Stoichiometric Calculation: Calculate the molar equivalents of the basic API and **galactonic acid** required for the salt formation reaction. A 1:1 molar ratio is typically a starting point.
- Dissolution: Dissolve the basic API in a suitable solvent with gentle heating and stirring. In a separate container, dissolve **galactonic acid** in the same or a miscible solvent.
- Salt Formation: Slowly add the **galactonic acid** solution to the API solution while continuously stirring. The formation of a precipitate may indicate salt formation. If no precipitate forms, the salt may be soluble in the chosen solvent.
- Isolation of the Salt:
 - Precipitation: If a precipitate forms, continue stirring for a predetermined period (e.g., 2-4 hours) to ensure complete reaction. The precipitate can then be collected by filtration.
 - Evaporation: If the salt is soluble, the solvent can be slowly evaporated using a rotary evaporator to obtain the solid salt.
 - Anti-solvent Addition: Alternatively, an anti-solvent can be added to the solution to induce precipitation of the salt.

- **Washing and Drying:** Wash the collected salt with a small amount of cold solvent or anti-solvent to remove any unreacted starting materials. Dry the salt under vacuum at a suitable temperature.
- **Characterization:**
 - **FTIR:** Confirm the formation of the salt by observing shifts in the characteristic peaks of the functional groups involved in the acid-base reaction (e.g., carboxylate and protonated amine groups).
 - **DSC:** Determine the melting point and thermal behavior of the newly formed salt. A sharp, single endotherm different from the starting materials suggests the formation of a new crystalline entity.
 - **XRPD:** Analyze the crystal structure of the salt. A unique diffraction pattern compared to the API and **galactonic acid** confirms the formation of a new crystalline phase.
 - **HPLC:** Determine the purity and stoichiometry of the salt.

Workflow for Drug-Galactonate Salt Formation and Characterization



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Workflow for Drug-Galactonate Salt Formation.

As a pH Modifier

With a predicted pKa of 3.35, **galactonic acid** can be employed as a pH modifier in pharmaceutical formulations. It can be used to maintain an acidic microenvironment, which can be beneficial for the stability and solubility of certain APIs.

Protocol: Use of **Galactonic Acid** as a pH Modifier in a Liquid Formulation

Objective: To evaluate the ability of **galactonic acid** to achieve and maintain a target pH in an aqueous-based oral liquid formulation.

Materials:

- Active Pharmaceutical Ingredient (API)
- **D-Galactonic acid**

- Purified water
- Other formulation excipients (e.g., sweeteners, preservatives, viscosity modifiers)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes

Methodology:

- Formulation Preparation: Prepare the liquid formulation by dissolving the API and other excipients in a portion of the purified water.
- pH Adjustment: Prepare a stock solution of **galactonic acid** of a known concentration (e.g., 10% w/v) in purified water.
- Titration: While monitoring the pH of the formulation with a calibrated pH meter, slowly add the **galactonic acid** stock solution dropwise until the target pH is reached.
- Final Volume Adjustment: Add the remaining purified water to reach the final desired volume of the formulation.
- Stability Study: Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature. Monitor the pH of the formulation at predetermined time points (e.g., 0, 1, 2, and 4 weeks) to assess the buffering capacity of **galactonic acid**.
- API Stability Assessment: Concurrently, analyze the concentration of the API at each time point using a validated stability-indicating HPLC method to determine if the pH modification with **galactonic acid** enhances the stability of the API.

As a Stabilizer

The polyhydroxy nature of **galactonic acid** makes it a potential stabilizer for sensitive APIs, such as proteins and peptides, particularly in lyophilized formulations. It can act as a lyoprotectant and cryoprotectant, protecting the API from degradation during the freezing and drying processes.

Protocol: Evaluation of **Galactonic Acid** as a Stabilizer in a Lyophilized Formulation

Objective: To assess the effectiveness of **galactonic acid** as a stabilizing agent for a model protein during lyophilization.

Materials:

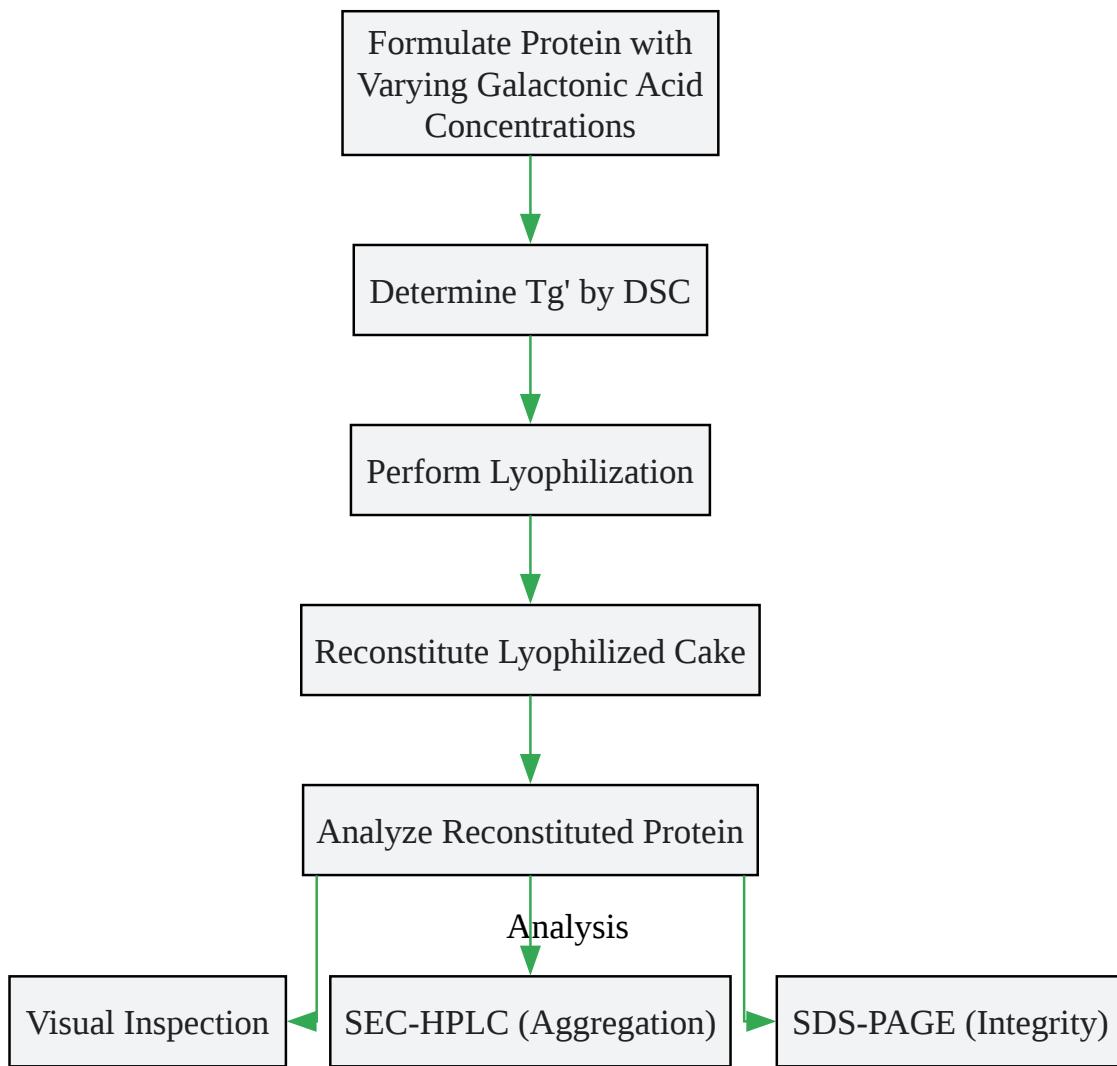
- Model protein (e.g., Lysozyme, Bovine Serum Albumin)
- **D-Galactonic acid**
- Water for Injection (WFI)
- Lyophilizer
- Differential Scanning Calorimetry (DSC)
- Analytical techniques for protein characterization (e.g., Size Exclusion Chromatography (SEC-HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE))

Methodology:

- Formulation Preparation: Prepare aqueous solutions of the model protein at a fixed concentration. Prepare several formulations by adding varying concentrations of **galactonic acid** (e.g., 0%, 1%, 5%, 10% w/v).
- Thermal Characterization: Using DSC, determine the glass transition temperature (T_g') of the maximally freeze-concentrated solute for each formulation. This information is critical for designing the lyophilization cycle.
- Lyophilization Cycle:
 - Freezing: Freeze the formulations to a temperature below their respective T_g' values.
 - Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to a point below the T_g' to remove the frozen water.

- Secondary Drying (Desorption): Increase the shelf temperature to remove the unfrozen, bound water.
- Reconstitution and Analysis: Reconstitute the lyophilized cakes with WFI.
- Characterization of the Reconstituted Product:
 - Visual Inspection: Examine the appearance of the lyophilized cake (e.g., for collapse, elegance) and the clarity of the reconstituted solution.
 - SEC-HPLC: Analyze the reconstituted solutions to quantify the extent of protein aggregation. A decrease in the monomer peak and the appearance of high molecular weight peaks indicate aggregation.
 - SDS-PAGE: Assess the integrity of the protein for any fragmentation or aggregation.

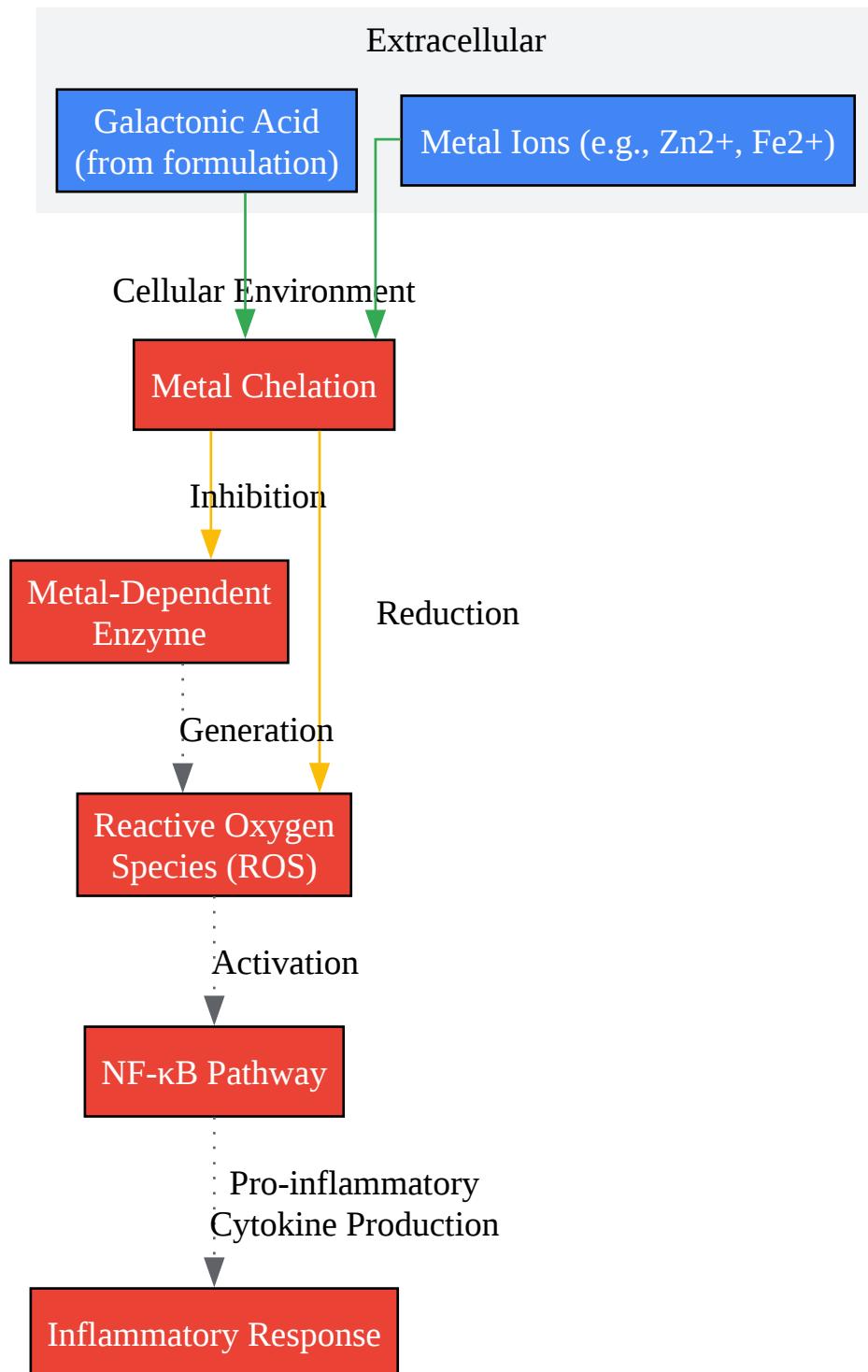
Logical Flow for Evaluating **Galactonic Acid** as a Stabilizer

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Evaluation of **Galactonic Acid** as a Stabilizer.

Signaling Pathways and Biological Interactions

While the direct signaling pathways of **galactonic acid** in a formulation context are not well-established, its structural similarity to other biologically active sugar acids suggests potential interactions. For instance, its chelating properties could influence metal-dependent enzymatic pathways. Furthermore, as a metabolic product of galactose, it may interact with pathways involved in carbohydrate metabolism.

Hypothesized Signaling Pathway of **Galactonic Acid** as a Bioactive Excipient[Click to download full resolution via product page](#)

Hypothesized Metal Chelation Pathway of **Galactonic Acid**.

Conclusion

Galactonic acid and its salts present a promising avenue for innovation in pharmaceutical formulations. Their multifunctionality as salt formers, pH modifiers, and stabilizers, combined with their favorable safety profile, makes them attractive excipients for a wide range of drug products. The protocols outlined in this document provide a framework for the systematic evaluation of **galactonic acid** in various formulation contexts. Further research into its specific interactions with different APIs and its biological effects will undoubtedly expand its application in the pharmaceutical industry.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific applications. All laboratory work should be conducted in accordance with established safety procedures.

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References

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